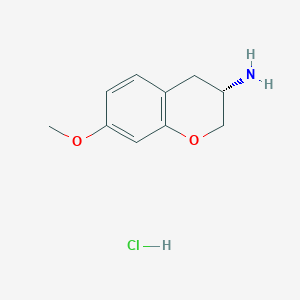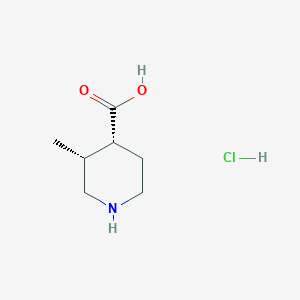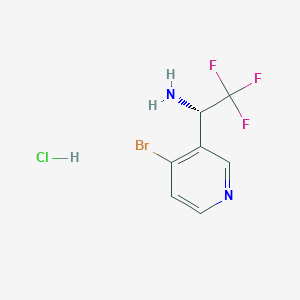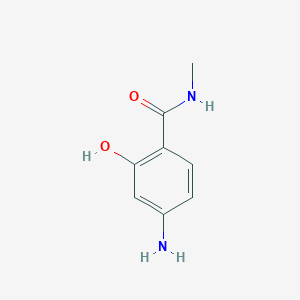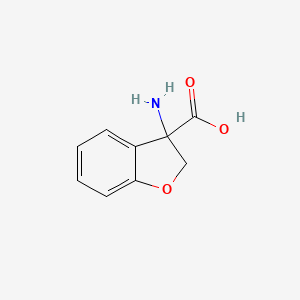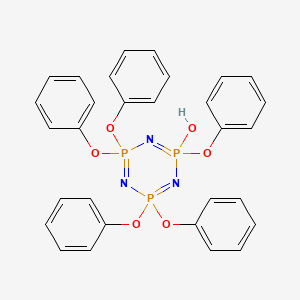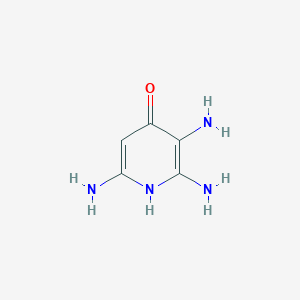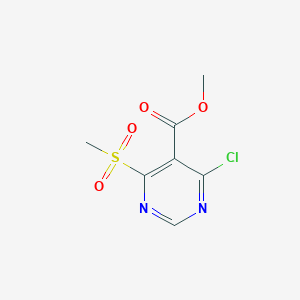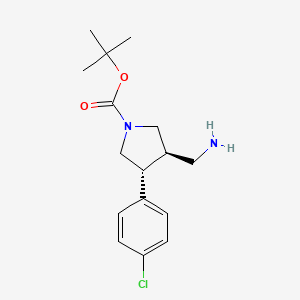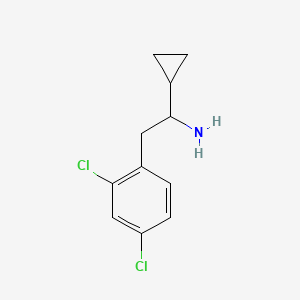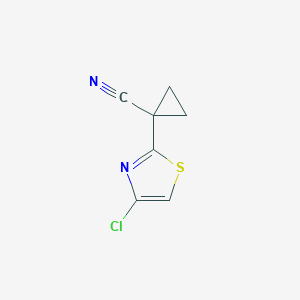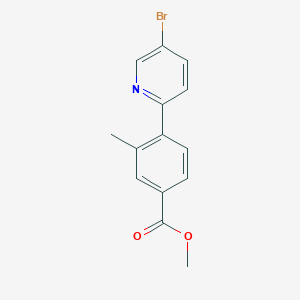
Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate is an organic compound that belongs to the class of benzoates and pyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a methyl ester group attached to the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.
5-Bromopyridine: Lacks the benzoate and methyl groups, making it a simpler analog.
4-(5-Bromopyridin-2-yl)-3-methylmorpholine: Contains a morpholine ring instead of a benzoate group.
Uniqueness
Methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.
Propriétés
Formule moléculaire |
C14H12BrNO2 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
methyl 4-(5-bromopyridin-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C14H12BrNO2/c1-9-7-10(14(17)18-2)3-5-12(9)13-6-4-11(15)8-16-13/h3-8H,1-2H3 |
Clé InChI |
MLZVHKXPICWIBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



